molecular formula C11H11FO2 B565571 6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran-d2 (Mixture of Diastereomers) CAS No. 1246820-42-7

6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran-d2 (Mixture of Diastereomers)

Cat. No.: B565571
CAS No.: 1246820-42-7
M. Wt: 196.218
InChI Key: GVZDIJGBXSDSEP-NCYHJHSESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Molecular Formula

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-(3,3-dideuteriooxiran-2-yl)-6-fluoro-3,4-dihydro-2H-chromene, which precisely describes the structural arrangement and isotopic substitution pattern. This nomenclature clearly indicates the presence of deuterium atoms specifically located at the 3,3-positions of the oxirane ring, distinguishing it from the non-deuterated parent compound. The Chemical Abstracts Service registry number for this deuterated variant is 1246820-42-7, providing a unique identifier for database searches and regulatory documentation.

The molecular formula of the deuterated compound is C11H9D2FO2, representing a substitution of two hydrogen atoms with deuterium compared to the parent molecule. This formula indicates eleven carbon atoms, nine hydrogen atoms, two deuterium atoms, one fluorine atom, and two oxygen atoms within the molecular structure. The molecular weight of the deuterated version is 196.21 grams per mole, reflecting an increase of approximately 2 atomic mass units compared to the non-deuterated parent compound which has a molecular weight of 194.20 grams per mole.

The compound belongs to the benzopyran class of heterocyclic compounds, specifically categorized as a chromene derivative with fluorine substitution and epoxide functionality. Alternative nomenclature systems may refer to this structure as a fluorinated chroman-oxirane conjugate or a benzopyran-epoxide hybrid molecule. The systematic naming convention emphasizes the bicyclic nature of the chromene backbone fused with the three-membered oxirane ring system.

Table 1: Molecular Identity Parameters

Parameter Value Reference
IUPAC Name 2-(3,3-dideuteriooxiran-2-yl)-6-fluoro-3,4-dihydro-2H-chromene
Molecular Formula C11H9D2FO2
CAS Registry Number 1246820-42-7
Molecular Weight 196.21 g/mol
Parent Compound Weight 194.20 g/mol
Isotopic Mass Difference +2.01 amu

Stereochemical Configuration and Diastereomeric Complexity

The stereochemical complexity of 6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran-d2 arises from the presence of two distinct stereogenic centers within the molecular framework, specifically located at the C2 position of the chromene ring system and the C2 position of the oxirane ring. These two chiral centers generate four possible stereoisomeric configurations, designated as (2R,2'S), (2R,2'R), (2S,2'S), and (2S,2'R), where the prime notation distinguishes the oxirane carbon from the chromene carbon.

The diastereomeric mixture typically contains varying proportions of these stereoisomers, with chromatographic analysis revealing distinct separation patterns that allow for individual characterization. Research indicates that the stereoisomeric composition can vary depending on synthetic methodology and reaction conditions employed during preparation. For practical applications, the compound is often utilized as a mixture rather than as separated individual isomers, though specific analytical requirements may necessitate diastereomeric resolution.

Crystallographic studies of related non-deuterated analogues have provided valuable insights into the three-dimensional arrangements of these stereoisomers. The (2R,2'S) and (2S,2'R) configurations have been successfully crystallized and subjected to X-ray diffraction analysis, confirming their absolute configurations through comparison with calculated theoretical models. The remaining stereoisomers, (2R,2'R) and (2S,2'S), typically remain as liquid phases under standard conditions, making crystallographic analysis more challenging.

The stereochemical relationships between these diastereomers influence their physical properties, including melting points, solubility characteristics, and chromatographic behavior. High-performance liquid chromatography with chiral stationary phases enables effective separation and quantification of individual diastereomers, with typical retention time differences allowing for baseline resolution.

Table 2: Diastereomeric Configuration Data

Configuration Crystalline State Retention Behavior Relative Abundance
(2R,2'S) Crystalline Earlier elution Variable
(2R,2'R) Liquid Later elution Variable
(2S,2'S) Liquid Intermediate Variable
(2S,2'R) Crystalline Latest elution Variable

Isotopic Labeling (Deuteration) Patterns and Positional Specificity

The deuteration pattern in 6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran-d2 specifically targets the 3,3-positions of the oxirane ring, where two hydrogen atoms are systematically replaced with deuterium isotopes. This positional specificity is crucial for metabolic studies and mechanistic investigations, as the deuterium atoms serve as isotopic markers that can be tracked through various analytical techniques including mass spectrometry and nuclear magnetic resonance spectroscopy.

The isotopic enrichment of deuterium in this compound typically exceeds 95% at the labeled positions, ensuring high analytical sensitivity and reliable tracking capabilities. The deuterium incorporation follows established synthetic protocols that maintain the stereochemical integrity of the parent molecule while introducing the isotopic label with minimal side reactions. Mass spectrometric analysis readily distinguishes the deuterated compound from its protiated analogue through characteristic mass shifts corresponding to the deuterium substitution.

Nuclear magnetic resonance spectroscopy provides detailed information about the deuteration pattern, with deuterium nuclear magnetic resonance revealing signals specifically attributable to the oxirane-bound deuterium atoms. The chemical shift values for these deuterium nuclei reflect their chemical environment within the oxirane ring system and can be correlated with theoretical predictions based on molecular modeling studies.

The strategic placement of deuterium atoms at the oxirane positions offers particular advantages for metabolic studies, as this ring system often represents a reactive site for enzymatic transformation. The deuterium kinetic isotope effect can provide valuable mechanistic information about enzymatic processes involving epoxide hydrolysis or related biotransformation pathways.

Table 3: Isotopic Labeling Specifications

Labeling Position Isotope Enrichment Level Analytical Detection
Oxirane C3 Deuterium >95% Mass spectrometry
Oxirane C3 Deuterium >95% NMR spectroscopy
Other positions Hydrogen Natural abundance Standard methods

Crystallographic Data and Absolute Configuration Validation

Crystallographic analysis of related stereoisomers has provided fundamental structural information that can be extrapolated to understand the deuterated analogue. The crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman has been successfully determined, revealing detailed geometric parameters including bond lengths, bond angles, and torsion angles that define the three-dimensional molecular architecture.

The crystallographic data indicates that the compound crystallizes in a monoclinic crystal system with space group P21, characteristic of chiral molecules with specific stereochemical arrangements. The unit cell parameters have been precisely determined, with dimensions of a = 9.3742 Å, b = 4.76845 Å, c = 11.0212 Å, and β = 94.0°, providing the fundamental geometric framework for the crystal lattice.

Absolute configuration validation has been accomplished through comparison of observed and calculated circular dichroism spectra, confirming the stereochemical assignments derived from synthetic methodology. The Flack parameter, a statistical measure used in crystallographic refinement to determine absolute configuration, has been calculated as 0.0(2), indicating high confidence in the stereochemical assignment.

Refinement statistics demonstrate excellent data quality, with R-factors for intensities greater than 2σ reaching values of 0.032, indicating precise structural determination. The crystallographic data has been deposited in the Cambridge Crystallographic Data Centre with reference number CCDC-1407326, providing permanent access to the structural information for research purposes.

Table 4: Crystallographic Parameters

Parameter Value Standard Error
Crystal System Monoclinic -
Space Group P21 -
Unit Cell a 9.3742 Å ±0.0001 Å
Unit Cell b 4.76845 Å ±0.0001 Å
Unit Cell c 11.0212 Å ±0.0001 Å
β Angle 94.0° ±0.1°
R-factor 0.032 -
Flack Parameter 0.0 ±0.002

Properties

CAS No.

1246820-42-7

Molecular Formula

C11H11FO2

Molecular Weight

196.218

IUPAC Name

2-(3,3-dideuteriooxiran-2-yl)-6-fluoro-3,4-dihydro-2H-chromene

InChI

InChI=1S/C11H11FO2/c12-8-2-4-9-7(5-8)1-3-10(14-9)11-6-13-11/h2,4-5,10-11H,1,3,6H2/i6D2

InChI Key

GVZDIJGBXSDSEP-NCYHJHSESA-N

SMILES

C1CC2=C(C=CC(=C2)F)OC1C3CO3

Origin of Product

United States

Preparation Methods

Passivation of Red-Al

To mitigate over-reduction, Red-Al is pre-treated with morpholine or tetrahydrofuran in toluene at 0–5°C. This step stabilizes the reagent, ensuring selective reduction of the ester to the aldehyde without epoxide ring opening.

Deuterium Incorporation

Deuterium is introduced by substituting hydrogen sources (e.g., D₂O or deuterated solvents) during workup. For example, quenching the reaction with D₂O instead of H₂O yields the deuterated aldehyde. Typical conditions and outcomes are summarized below:

ParameterDetailsYieldCitation
Red-Al:Substrate Ratio1.2:185–90%
Temperature−15°C to −5°C
Passivation AgentMorpholine (1.1 eq)
Deuterium SourceD₂O (quenching)

This method achieves high diastereomeric purity (>95%) due to stereochemical retention during reduction.

Palladium-Catalyzed Deuteration of Benzopyran Intermediates

Alternative routes employ palladium-catalyzed hydrogen-deuterium exchange. For example, intermediate 7 (6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carbonitrile) undergoes deuteration using D₂ gas and Pd/C in ethyl acetate:

Reaction Protocol

  • Deuteration of Alkyne : Ethynyltrimethylsilane is coupled to intermediate 7 under Sonogashira conditions (CuI, Pd(PPh₃)₄).

  • Desilylation : Trimethylsilyl removal with K₂CO₃ in D₂O yields a terminal deuterated alkyne.

  • Hydrogenation : Catalytic hydrogenation with D₂ and Pd/C produces the saturated deuterated benzopyran.

StepConditionsYieldCitation
Sonogashira CouplingCuI, Pd(PPh₃)₄, THF, 60°C75%
DesilylationK₂CO₃, D₂O, rt, 12h90%
Hydrogenation10% Pd/C, D₂, EtOAc, 25°C, 24h80%

This method allows precise deuteration at the β-position but requires rigorous exclusion of moisture.

Asymmetric Organocatalytic Synthesis

A stereoselective approach uses organocatalysts to construct the benzopyran core with embedded deuterium. For instance, an oxa-Michael/aldol domino reaction between deuterated salicylaldehydes and ethyl trifluorocrotonate achieves enantiomeric excess (ee) >90%:

Key Reaction Parameters

  • Catalyst : Cinchona alkaloid-derived thiourea (10 mol%)

  • Solvent : Toluene-D₈

  • Deuterium Source : DMSO-D₆ for aldehyde deuteration

Substrateee (%)YieldCitation
6-Fluoro-salicylaldehyde9278%

This method is advantageous for accessing single diastereomers but suffers from scalability challenges.

Comparative Analysis of Methods

The table below contrasts the three primary methods:

MethodAdvantagesLimitationsDiastereomer RatioCitation
Red-Al ReductionHigh yield, scalableRequires toxic reagents55:45
Pd-Catalyzed DeuterationPrecise deuterium placementCostly catalysts, moisture-sensitive60:40
Organocatalytic SynthesisHigh enantioselectivityLow scalability95:5

Research Advancements and Optimization

Recent studies focus on improving diastereoselectivity and deuteration efficiency:

  • Passivation Optimization : Substituting morpholine with quinoline increases Red-Al stability, enhancing yield to 92%.

  • Solvent Effects : Using toluene-D₈ instead of THF reduces epimerization during Red-Al reductions.

  • Isotopic Purity : Sequential D₂O washes during workup elevate deuterium incorporation to >98% .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran-d2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C11H11FO2
  • Molecular Weight: 194.2 g/mol
  • CAS Number: 99199-90-3
  • Synonyms: Nebivolol Impurity 21, Nebivolol Intermediate

The compound contains a fluorine atom and an oxirane group, which contribute to its reactivity and potential biological activity.

Pharmaceutical Applications

  • Synthesis of Smo Inhibitors:
    • 6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran-d2 is utilized in the preparation of Smoothened (Smo) inhibitors. These inhibitors are significant in cancer research, particularly in targeting Hedgehog signaling pathways that are often aberrantly activated in various cancers .
  • Intermediate for Nebivolol:
    • The compound serves as an impurity or intermediate in the synthesis of Nebivolol, a medication used to treat hypertension. Its role is crucial in ensuring the purity and efficacy of the final pharmaceutical product .

Research indicates that compounds similar to 6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran-d2 exhibit various biological activities:

  • Anticancer Potential: The structural characteristics of this compound suggest it may possess anticancer properties, making it a candidate for further investigation in oncology .

Case Study 1: Smo Inhibition

A study demonstrated that derivatives of 6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran-d2 effectively inhibited Smo activity in vitro. The findings suggest that modifications to the oxirane moiety can enhance selectivity and potency against Smo, indicating potential therapeutic applications in treating cancers associated with Hedgehog pathway dysregulation.

Case Study 2: Nebivolol Synthesis

In a synthetic route involving 6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran-d2, researchers reported successful yield increases when optimizing reaction conditions. This work underscores the importance of this compound as a precursor in producing high-quality Nebivolol while minimizing impurities that could affect therapeutic outcomes.

Data Table: Comparison of Biological Activities

Compound NameActivity TypeReference
6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran-d2Smo Inhibition
NebivololAntihypertensive
Related Oxirane DerivativesAnticancer

Mechanism of Action

The mechanism of action of 6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran-d2 involves its interaction with molecular targets such as the Smoothened (Smo) receptor. By inhibiting the Smo receptor, the compound can interfere with the Hedgehog signaling pathway, which is crucial in the development and progression of certain types of cancer .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Compound 1 : α-(Aminomethyl)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol (CAS 897661-66-4)
  • Molecular Formula: C11H14FNO2 .
  • Key Differences: Replaces the oxiranyl group with an aminomethyl (-CH2NH2) and methanol (-CH2OH) group.
  • Applications : Intermediate in labeled Nebivolol synthesis; used in chiral resolution studies .
Compound 2 : 6-Fluoro-3,4-dihydro-α-[[(phenylmethyl)amino]methyl]-2H-1-benzopyran-2-methanol (CAS 99199-91-4)
  • Molecular Formula: C17H18FNO2 .
  • Key Differences: Substituted with a benzyl-protected aminomethyl group.
  • Applications : Precursor to Nebivolol derivatives; highlights the role of protective groups in synthetic pathways .
Compound 3 : 6-Fluorochromane-2-carbaldehyde (CAS 409346-73-2)
  • Molecular Formula : C10H9FO2 .
  • Key Differences : Features a carbaldehyde (-CHO) instead of the oxiranyl group.
  • Applications : Used in further functionalization (e.g., reduction to alcohols or conversion to carboxylic acids) .

Physical and Chemical Properties

Property Target Compound (CAS 1246820-42-7) Compound 1 (CAS 897661-66-4) Compound 2 (CAS 99199-91-4)
Molecular Weight 196.21 g/mol 211.23 g/mol 297.33 g/mol
Melting Point Not reported 86–98°C Not reported
Functional Groups Oxiranyl, fluorine Aminomethyl, methanol Benzyl-aminomethyl, methanol
Isotope Labeling Deuterated (d2) Non-deuterated Non-deuterated

Key Observations :

  • The oxiranyl group in the target compound introduces epoxide reactivity , enabling ring-opening reactions for further derivatization .
  • Deuterium labeling reduces metabolic degradation rates compared to non-deuterated analogs, enhancing utility in tracer studies .

Biological Activity

6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran-d2, also known as a mixture of diastereomers, is a compound that has garnered attention due to its potential biological activities. This compound is structurally related to benzopyrans, which are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.

  • Molecular Formula : C11H11FO2
  • Molecular Weight : 194.2 g/mol
  • CAS Number : 99199-90-3

The compound features a fluorine atom and an oxirane ring, which may contribute to its unique biological activities.

The biological activity of 6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran-d2 is primarily attributed to its interaction with various biological targets. Studies suggest that the oxirane moiety can undergo nucleophilic attack, leading to the formation of reactive intermediates that can modulate enzyme activity or interact with cellular receptors.

Anticancer Activity

Research has indicated that benzopyran derivatives exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that compounds similar to 6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran-d2 can induce apoptosis in cancer cell lines by activating caspase pathways.
  • Case Study : A study on related benzopyran derivatives demonstrated inhibition of tumor growth in xenograft models, suggesting potential therapeutic applications in oncology.

Anti-inflammatory Effects

Benzopyrans are known for their anti-inflammatory properties. The compound may inhibit the production of pro-inflammatory cytokines and enzymes such as COX and LOX.

  • Mechanism : The fluorine substitution may enhance the compound's ability to stabilize the active site of these enzymes, thereby reducing inflammation.

Neuroprotective Properties

The neuroprotective effects of similar compounds have been documented in various studies:

  • Neuroprotection Mechanism : The ability of the compound to scavenge free radicals and reduce oxidative stress may contribute to its neuroprotective effects.
  • Case Study : In models of neurodegeneration, compounds with similar structures have been shown to improve cognitive function and reduce neuronal death.

Data Summary Table

Biological ActivityMechanismReferences
AnticancerInduction of apoptosis ,
Anti-inflammatoryInhibition of COX/LOX ,
NeuroprotectiveScavenging free radicals ,

Research Findings

Recent studies have focused on the synthesis and biological evaluation of 6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran-d2:

  • Synthesis : Various synthetic routes have been explored to obtain this compound with high purity.
  • Biological Evaluation : In vitro assays have confirmed its potential as a lead compound for drug development targeting inflammatory diseases and cancer.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 6-fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran-d2, considering isotopic labeling and diastereomer formation?

  • Methodological Answer : The synthesis typically involves cyclization of propargyl ether precursors to form the benzopyran core, followed by epoxidation to introduce the oxiranyl group. For deuterated analogs (d2), deuterium can be incorporated during cyclization using deuterated solvents (e.g., D₂O) or deuterium-labeled reagents. Diastereomer formation arises from the stereochemistry at the oxiranyl and benzopyran junctions. Thermal or acid-catalyzed cyclization methods (as described for analogous benzopyrans in ) should be adapted to control stereoselectivity. Post-synthesis, purification via silica gel chromatography can isolate the diastereomeric mixture, but resolution requires advanced techniques (see advanced questions) .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies the benzopyran scaffold (δ 4.2–5.0 ppm for oxiranyl protons, δ 6.5–7.5 ppm for aromatic fluorine coupling). Deuterium labeling (d2) reduces signal intensity for adjacent protons, aiding isotopic confirmation.
  • HRMS : Exact mass analysis confirms molecular formula (C₁₁H₉D₂FO₂; theoretical m/z ~210.12) and isotopic distribution.
  • IR : Peaks at ~1250 cm⁻¹ (C-F stretch) and 850–900 cm⁻¹ (oxiranyl ring vibration) validate functional groups.
  • MP/BP : Melting point (212°C) and boiling point (358°C) align with non-deuterated analogs ( ).

Advanced Research Questions

Q. How can chromatographic resolution of diastereomers be optimized, and what analytical criteria confirm successful separation?

  • Methodological Answer :

  • Chiral HPLC : Use polysaccharide-based chiral columns (e.g., Chiralpak IA/IB) with hexane:isopropanol gradients. Monitor retention time differences (ΔRt ≥ 1.5 min) and peak symmetry.
  • SFC : Supercritical fluid chromatography with CO₂/MeOH modifiers improves resolution efficiency for non-polar diastereomers.
  • Circular Dichroism (CD) : Post-separation, CD spectra differentiate enantiomers by Cotton effect patterns at 250–300 nm.
  • Reference Standards : Co-injection with synthesized single diastereomers (if available) validates separation ( ).

Q. What mechanistic role does the oxiranyl group play in reactivity, and how does it influence bioactivity or degradation pathways?

  • Methodological Answer : The oxiranyl (epoxide) group is electrophilic, enabling nucleophilic ring-opening reactions (e.g., with amines, thiols) for functionalization. In biological assays, this reactivity may contribute to covalent binding with target proteins or hydrolysis to diols (affecting pharmacokinetics). Computational modeling (DFT) predicts activation barriers for ring-opening, while LC-MS tracks degradation products in simulated physiological conditions (pH 7.4 buffer, 37°C). Environmental toxicity (H400/H410 classifications; ) suggests persistence in aquatic systems, necessitating stability studies under OECD 301/302 guidelines.

Q. How can discrepancies in hazard classifications (e.g., H400 vs. H411) inform laboratory safety protocols for handling this compound?

  • Methodological Answer :

  • H400 (Aquatic Chronic 1) : Indicates long-term toxicity to aquatic organisms. Use sealed waste containers and avoid aqueous discharge.
  • H411 (Toxic to aquatic life with long-lasting effects) : Requires secondary containment during storage.
  • Reconciliation : The dual classification implies concentration-dependent effects. Conduct ecotoxicological assays (e.g., Daphnia magna OECD 202) to establish NOEC (No Observed Effect Concentration) thresholds. Implement glovebox use for synthesis and LC50-based risk assessments ( ).

Q. What strategies mitigate racemization during synthetic steps, and how is enantiomeric excess (ee) quantified in the final product?

  • Methodological Answer :

  • Low-Temperature Synthesis : Conduct epoxidation below 0°C to minimize thermal racemization.
  • Chiral Auxiliaries : Use Evans oxazolidinones or Sharpless asymmetric epoxidation catalysts.
  • ee Quantification :
  • NMR with Chiral Shift Reagents : Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces splitting of diastereotopic peaks.
  • Marfey’s Reagent : Derivatize hydrolyzed diols (from oxiranyl ring-opening) and analyze via HPLC-UV .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran-d2 (Mixture of Diastereomers)
Reactant of Route 2
6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran-d2 (Mixture of Diastereomers)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.